(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester (S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689107
InChI: InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1
SMILES: CCOC(=O)CC(C(F)(F)F)N
Molecular Formula: C6H10F3NO2
Molecular Weight: 185.14 g/mol

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester

CAS No.:

Cat. No.: VC13689107

Molecular Formula: C6H10F3NO2

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester -

Specification

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
IUPAC Name ethyl (3S)-3-amino-4,4,4-trifluorobutanoate
Standard InChI InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1
Standard InChI Key KGUOZZWGWBBRRF-BYPYZUCNSA-N
Isomeric SMILES CCOC(=O)C[C@@H](C(F)(F)F)N
SMILES CCOC(=O)CC(C(F)(F)F)N
Canonical SMILES CCOC(=O)CC(C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The molecular formula of (S)-3-amino-4,4,4-trifluoro-butyric acid ethyl ester is C₆H₁₀F₃NO₂, with a molar mass of 185.14 g/mol . Its structure features a trifluoromethyl group (-CF₃) at the β-position relative to the ethyl ester moiety, coupled with an amino group (-NH₂) at the γ-position (Figure 1). The (S)-configuration is critical for its enantioselective interactions in biological systems and chiral recognition in synthetic applications .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₀F₃NO₂
Molar Mass185.14 g/mol
Exact Mass185.066 Da
PSA (Polar Surface Area)52.32 Ų
LogP (Partition Coeff.)1.53

Synthesis and Manufacturing

Enantioselective Synthesis Routes

The synthesis of (S)-3-amino-4,4,4-trifluoro-butyric acid ethyl ester typically involves stereocontrolled condensation reactions. A notable method employs (S)-phenylglycinol and ethyl 4,4,4-trifluoroacetoacetate under reflux conditions in chloroform, catalyzed by acetic acid . This reaction proceeds via an oxazolidine intermediate, yielding the target compound in 78% efficiency after purification .

Key Reaction Steps:

  • Enolate Formation: Ethyl trifluoroacetoacetate reacts with (S)-phenylglycinol to form a chiral enolate.

  • Cyclization: Intramolecular condensation generates an oxazolidine ring, stabilizing the stereochemistry.

  • Hydrolysis: Acidic or basic conditions cleave the oxazolidine, releasing the enantiomerically pure amino ester .

Alternative Methods

Patent literature describes a two-step process involving:

  • Alkali metal enolate formation from ethyl trifluoroacetoacetate.

  • Amination with chiral amines (e.g., (S)-α-methylbenzylamine) in the presence of acetic acid . This method avoids intermediate isolation, enhancing scalability .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a predicted boiling point of 186.2±40.0°C and a density of 1.222±0.06 g/cm³ . It is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, THF) and chlorinated hydrocarbons .

Table 2: Experimental and Predicted Properties

PropertyValueSource
Density1.222±0.06 g/cm³
Boiling Point186.2±40.0°C (predicted)
pKa4.72±0.50 (predicted)
Flash Point70–71°C (4 mmHg)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.29 (t, 3H, -CH₂CH₃), 3.89 (d, 1H, -NH₂), 4.16 (q, 2H, -OCH₂), 5.18 (s, 1H, -CH-CF₃) .

  • ¹⁹F NMR: δ -67.6 ppm (CF₃ group) .

Applications in Research and Industry

Organogelators and Materials Science

(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester is a precursor for chiral β-amino acid-based organogelators. These compounds self-assemble into fibrillar networks in organic solvents, enabling applications in drug delivery and templated nanomaterials .

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in peptidomimetic drug design. Derivatives are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment .

Future Directions

Ongoing research focuses on enantioselective catalysis and green synthesis methods to reduce reliance on hazardous solvents . Additionally, its role in fluorinated peptidomimetics for neurodegenerative diseases warrants further exploration .

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